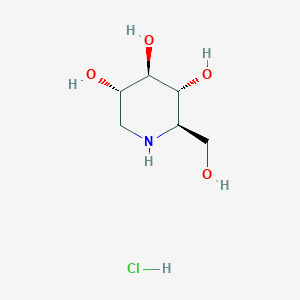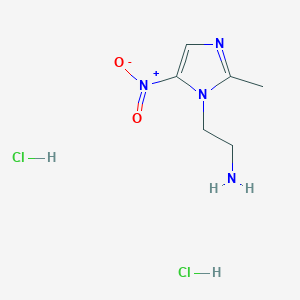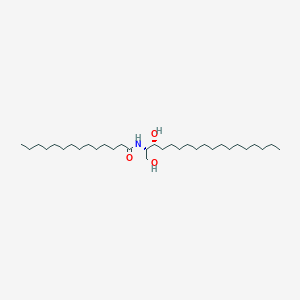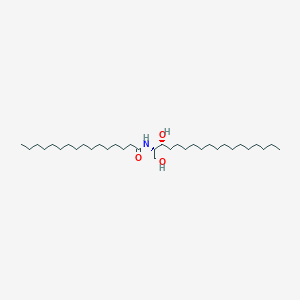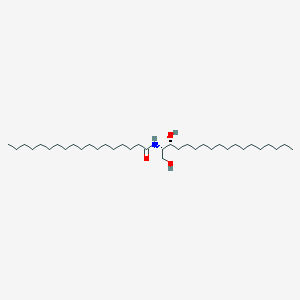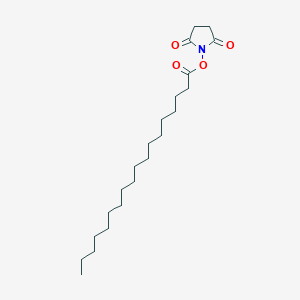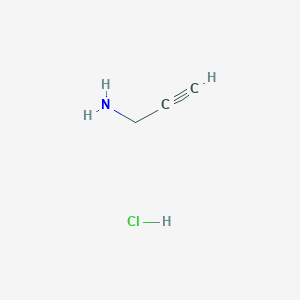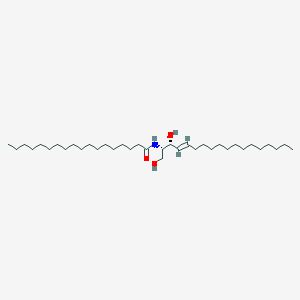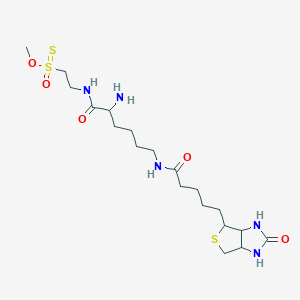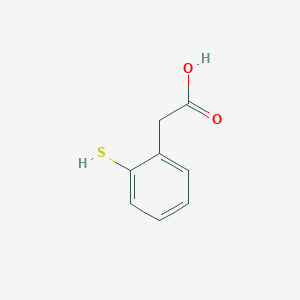
N-Phenylpicolinamide
描述
Synthesis Analysis
The synthesis of N-Phenylpicolinamide derivatives involves multiple steps, including the use of picolinic acid as a starting material. Engers et al. (2011) described the synthesis and structure-activity relationship development of a series of N-Phenylpicolinamides as positive allosteric modulators with good brain exposure in rats (Engers et al., 2011). Similarly, Xiong et al. (2018) presented a synthesis route for 4-(4-aminophenoxy)-N-propylpicolinamide, highlighting its importance as an intermediate for many biologically active compounds (Xiong et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular modeling play a crucial role in understanding the interaction of N-Phenylpicolinamide derivatives with biological targets. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and determined its crystal structure, which provides insights into its inhibitory activity on cancer cell proliferation (Lu et al., 2017).
Chemical Reactions and Properties
N-Phenylpicolinamide derivatives undergo various chemical reactions, including C-H bond activation and N-H bond activation, which are essential for the synthesis of complex molecules. Dasgupta et al. (2008) explored the reaction of N-Phenylpicolinamides with iridium, leading to the formation of complexes through N-H and C-H bond activations (Dasgupta et al., 2008).
科学研究应用
Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 : N-(4-acetamido)-phenylpicolinamides exhibit submicromolar potency as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with good brain exposure in rats. This suggests potential applications in treating neurological disorders (Engers et al., 2011).
Targeted Cancer Treatments : Derivatives like 4-(4-aminophenoxy)-N-propylpicolinamide show potential as intermediates in the synthesis of targeted cancer treatments. These compounds demonstrate promising curative effects with reduced side-effects (Xiong et al., 2018).
Antitumor Drug Interactions : Phenylquinoline-8-carboxamide derivatives, including phenylpicolinamide, exhibit high binding energies with DNA, suggesting their potential effectiveness in antitumor drug interactions (McKenna et al., 1989).
Organometallic Anticancer Complexes : Picolinamide derivatives in osmium and ruthenium anticancer complexes have significant activity against various cancer types, including colon and ovarian cancers (van Rijt et al., 2009).
Generation of N-Acylethanolamines : A specific phospholipase D responsible for generating N-acylethanolamines, including anandamide, underscores the physiological importance of these lipid molecules (Okamoto et al., 2004).
C-Met Inhibitors for Cancer Treatment : Phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety show excellent cytotoxicity and selectivity, suggesting their potential as c-Met inhibitors in cancer treatment (Zhu et al., 2016).
Sorafenib Analogues in Cancer Therapy : Sorafenib derivatives with phenylpicolinamide moiety demonstrate promising antitumor activity and selectivity, indicating potential for improved cancer treatment options (Wang et al., 2017).
Potential Antitumor Agents : Phenylquinoline-8-carboxamides, including phenylpicolinamide, show potential as antitumor agents with broad-spectrum activity in various cancer models (Atwell et al., 1988).
DNA Cleavage Activity : Copper phenanthroline and clip-phen conjugates targeting DNA A.T tracts show precise cleavage selectivity, depending on the type of phenanthroline residue linked to the poly-N-methylpyrrole entity (Pitié et al., 2000).
Synthesis of Quinolin-2-ones : The metal-free synthesis of 3-arylquinolin-2-ones from acrylicamides involves a highly regioselective 1,2-aryl migration, highlighting the versatility of these compounds in synthetic chemistry (Liu et al., 2016).
Light-Activated Therapeutic Agents : Water-soluble amphiphilic Ru(ii) polypyridyl complexes show rapid cellular uptake and potential as light-activated therapeutic agents against cervical cancer cells (Estalayo-Adrián et al., 2020).
Improved mGlu4 Ligands for Brain Disorders : The dideuteriumfluoromethoxy modified compound 24 shows potential as an mGlu4 ligand with enhanced affinity and stability, suitable for in vivo studies in brain disorders like Parkinson's disease (Zhang et al., 2015).
PET Radiotracers for Neurological Research : Compounds like [(11)C]ML128 serve as PET radiotracers for mGlu4, offering a noninvasive method to investigate mGlu4 expression in vivo, which is crucial for neurological research (Kil et al., 2013).
Anti-inflammatory Activity : Ibuprofen analogs with modifications such as pyrrolidine and phthalimide demonstrate potent anti-inflammatory activity (Rajasekaran et al., 1999).
Antiparkinsonian Potential : ML182, a novel oral mGlu(4) positive allosteric modulator, exhibits excellent potency and selectivity in antiparkinsonian rodent models (Jones et al., 2011).
18F-Labeled mGlu4 Radioligand for PET : [18F]3, the first 18F-labeled mGlu4 radioligand, shows promising brain penetration, opening avenues for future human studies (Kil et al., 2014).
安全和危害
未来方向
N-Phenylpicolinamide and its derivatives have potential applications in treating numerous brain disorders, such as Parkinson’s disease (PD) . The development of an mGlu4 ligand with enhanced affinity and improved metabolic stability is a promising future direction . Furthermore, N-phenethyl-5-phenylpicolinamide, a related compound, has shown potential in alleviating inflammation in acute lung injury .
属性
IUPAC Name |
N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427270 | |
| Record name | N-Phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylpicolinamide | |
CAS RN |
10354-53-7 | |
| Record name | N-Phenylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

